Benzamide, 4,4'-(2,5-furandiyl)bis[N-methyl-

Description

INTRODUCTION TO BENZAMIDE, 4,4'-(2,5-FURANDIYL)BIS[N-METHYL-]

Chemical Identification and Nomenclature

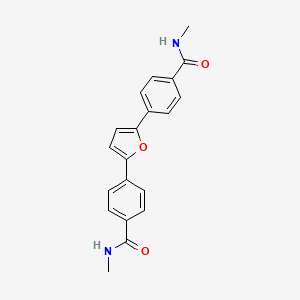

Benzamide, 4,4'-(2,5-furandiyl)bis[N-methyl-] is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: N-methyl-4-[5-(4-(methylcarbamoyl)phenyl)furan-2-yl]benzamide. Its molecular formula is C₂₀H₁₈N₂O₃ , with a molecular weight of 334.37 g/mol . The compound’s structure features two N-methylbenzamide groups linked via a 2,5-disubstituted furan ring, as illustrated by its SMILES notation:O=C(NC)C1=CC=C(C2=CC=C(C3=CC=C(C=C3)C(NC)=O)O2)C=C1.

Table 1: Key Physicochemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 199918-98-4 | |

| Molecular Formula | C₂₀H₁₈N₂O₃ | |

| Molecular Weight | 334.37 g/mol | |

| SMILES Notation | See above |

The compound’s crystalline structure and planar aromatic system contribute to its stability under standard laboratory conditions, as evidenced by its storage recommendations at ambient temperatures.

Historical Context and Discovery

The synthesis of benzamide derivatives bearing furan linkages emerged prominently in the late 20th century, driven by interest in heterocyclic compounds for pharmaceutical applications. While the exact date of this compound’s first synthesis is not explicitly documented, its CAS registry number (199918-98-4) suggests its inclusion in chemical databases during the late 1990s.

The structural motif of 2,5-disubstituted furans, as seen in this compound, shares similarities with prodrug candidates such as pafuramidine (a bis-amidine derivative used experimentally against African trypanosomiasis). Although not directly cited in clinical literature, the presence of the furan-bis-benzamide scaffold implies its potential role as an intermediate in the development of antiparasitic or antimicrobial agents.

Significance in Chemical and Biological Research

Benzamide, 4,4'-(2,5-furandiyl)bis[N-methyl-] serves as a versatile building block in organic synthesis. Its applications span:

- Medicinal Chemistry : The compound’s rigid furan core and amide functionalities make it a candidate for designing small-molecule inhibitors targeting protein-protein interactions. For example, aromatic bis-amidines like DB75 (a related compound) exhibit high DNA minor-groove binding affinity, a mechanism exploited in antiparasitic drug development.

- Materials Science : The conjugated π-system of the furan-benzamide structure may contribute to photophysical properties, enabling use in organic semiconductors or light-harvesting materials.

- Chemical Biology : Functionalization of the N-methyl groups or furan oxygen atom allows for modular derivatization, facilitating structure-activity relationship (SAR) studies in drug discovery.

Mechanistic Insights:

The compound’s ability to adopt planar conformations enhances its capacity to intercalate into biological macromolecules. This property is critical in the design of therapeutic agents targeting nucleic acids or enzymatic active sites.

Properties

CAS No. |

199918-98-4 |

|---|---|

Molecular Formula |

C20H18N2O3 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-methyl-4-[5-[4-(methylcarbamoyl)phenyl]furan-2-yl]benzamide |

InChI |

InChI=1S/C20H18N2O3/c1-21-19(23)15-7-3-13(4-8-15)17-11-12-18(25-17)14-5-9-16(10-6-14)20(24)22-2/h3-12H,1-2H3,(H,21,23)(H,22,24) |

InChI Key |

UIRIOKJACFMEBL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically follows these key steps:

Step 1: Synthesis of the 2,5-disubstituted furan core

Starting from 2,5-dihalogenated furan or 2,5-diformylfuran, the furan core is functionalized to introduce reactive handles for further substitution.Step 2: Introduction of benzamide groups at the 4,4' positions

This is achieved by coupling reactions between the furan core and benzamide derivatives, often via nucleophilic aromatic substitution or amide bond formation.Step 3: N-methylation of the benzamide nitrogen

The N-methyl groups are introduced either by using N-methylbenzamide precursors or by methylation of benzamide groups post-coupling.

Specific Synthetic Routes and Conditions

Coupling via Amide Bond Formation

- Benzamide derivatives can be synthesized by reacting benzoyl chlorides with methylamine or N-methylamine under controlled conditions.

- The benzamide intermediates are then coupled to the furan core via nucleophilic substitution or amidation reactions.

N-Methylbenzamide Synthesis

- N-methylbenzamide can be prepared by nickel-catalyzed coupling of aryl bromides with N-methylformamide in the presence of sodium methoxide and phosphite ligands at elevated temperatures (~110 °C) for extended periods (~10 hours).

- Purification involves extraction, drying, and flash chromatography followed by recrystallization to obtain pure N-methylbenzamide.

Alternative Methylation Methods

Advanced Synthetic Techniques

- Amination–Oxidation–Amination–Reduction (AOAR) Strategy :

This method, although developed for related furan derivatives, involves a one-pot reaction sequence starting from 5-hydroxymethylfurfural (HMF) to produce bis(N-methyl-aminomethyl)furan intermediates. The process includes amination, oxidation, and reduction steps catalyzed by α-MnO2 under mild conditions, achieving high yields (~98.3%) and structural stability.

This strategy could be adapted for the preparation of the bis-substituted furan core in the target compound.

Reaction Monitoring and Purification

- Reactions are typically monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure completion and purity.

- Purification methods include flash chromatography on silica gel and recrystallization from suitable solvents such as diethyl ether or ethyl acetate/hexane mixtures.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Notes

- The AOAR strategy offers a highly efficient and environmentally friendly approach to synthesizing furan-based bis-substituted amines, which can be precursors to benzamide derivatives.

- The use of nickel-catalyzed coupling reactions for N-methylbenzamide synthesis provides good yields and scalability.

- Reaction times and temperatures are critical for optimizing yields, especially for poorly nucleophilic anilines or benzamide derivatives.

- Purification steps are essential to isolate mono- versus disubstituted products and to achieve high purity for further applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The amide groups can be reduced to amines under suitable conditions.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the N-methylbenzamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: N-methylbenzylamine derivatives.

Substitution: Halogenated or nitrated N-methylbenzamide derivatives.

Scientific Research Applications

4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan ring and N-methylbenzamide groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The furan-linked bis-benzamide scaffold is a versatile template for drug development. Below is a detailed comparison of PAFuramidine with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

DB-290 (CAS: 186953-55-9)

- Structure : Shares the 2,5-furandiyl core but replaces methoxy groups with N-hydroxybenzenecarboximidamide substituents.

- Molecular Formula : C₁₈H₁₆N₄O₃ (MW: 336.35 g/mol), smaller than PAFuramidine due to the absence of methyl groups.

- DB-290 is a metabolite of DB289 (a prodrug for African trypanosomiasis), indicating its role in parasiticidal activity .

- Applications : Investigated for antiparasitic efficacy, with distinct pharmacokinetic profiles compared to PAFuramidine .

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-[3-(diethylamino)propyl]- (CAS: 362059-27-6)

- Structure: Features N-[3-(diethylamino)propyl] substituents instead of methoxy groups.

- Molecular Formula: C₃₂H₄₆N₆O (MW: 530.75 g/mol), significantly larger due to bulky alkylamino side chains.

- Key Differences: The diethylamino groups introduce basicity, improving water solubility at physiological pH. Enhanced lipophilicity from alkyl chains may prolong systemic circulation.

- Applications : Used as a pharmaceutical intermediate, likely for cationic therapeutics or targeted delivery systems .

Dihydrochloride Salt of PAFuramidine (CAS: 55368-40-6)

- Structure : PAFuramidine bound to two HCl molecules.

- Key Differences :

- Salt formation improves aqueous solubility and crystallinity, critical for formulation stability.

- Alters pharmacokinetics, such as bioavailability and dissolution rates.

- Applications : Preferred in solid dosage forms (e.g., tablets) due to enhanced stability .

4,4'-(3,5-Dimethyl-2,4-furandiyl)bisbenzenecarboximidamide (CAS: 242807-43-8)

- Structure : Substitutes the furan core with 3,5-dimethyl-2,4-furandiyl , introducing steric hindrance.

- Molecular Formula : C₁₉H₁₈N₄O₂ (MW: 334.37 g/mol).

- Predicted physicochemical properties: Boiling point 452.1°C, pKa 11.87, density 1.27 g/cm³ .

- Applications : Explored in materials science or as a scaffold for enzyme inhibitors.

Diethyl Ester Dihydrochloride Derivative (CAS: 261778-65-8)

- Structure : Replaces amidine groups with diethyl ester functionalities.

- Molecular Formula : C₂₂H₂₂N₂O₃ (MW: 362.42 g/mol).

- Reduced basicity compared to amidines, altering absorption and metabolism.

- Applications : Likely a precursor for in vivo conversion to active amidine species .

Comparative Analysis Table

Research Findings and Implications

- Bioactivity: PAFuramidine’s amidine groups enable DNA minor groove binding, a mechanism shared with DB-290 but modulated by substituent electronics .

- Solubility vs. Permeability: Methoxy groups in PAFuramidine balance solubility and lipophilicity, whereas hydroxyl (DB-290) or alkylamino (362059-27-6) groups shift this balance, impacting bioavailability .

- Synthetic Flexibility : The furan core allows modular substitution, enabling tailored pharmacokinetic profiles for specific therapeutic targets .

Biological Activity

Benzamide derivatives have garnered attention in recent years due to their diverse biological activities, including antimicrobial, antitumor, and insecticidal properties. This article focuses on the compound Benzamide, 4,4'-(2,5-furandiyl)bis[N-methyl-], exploring its synthesis, biological activity, structure-activity relationships (SAR), and potential applications.

Synthesis of Benzamide Derivatives

The synthesis of benzamides often involves various methods such as esterification and condensation reactions. The compound is synthesized by linking two N-methylbenzamide units through a furan moiety. The structural formula can be represented as:

This compound is characterized by its unique furan linkage which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that benzamide derivatives exhibit significant antitumor activity. For instance, compounds similar to Benzamide, 4,4'-(2,5-furandiyl)bis[N-methyl-] have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively.

Table 1: Antitumor Activity of Related Benzamide Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | A549 | 6.26 | High |

| Compound B | HCC827 | 6.48 | High |

| Benzamide X | NCI-H358 | 20.46 | Medium |

The above table summarizes findings from cytotoxicity assays conducted on three human lung cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing that modifications in the structure can significantly enhance or reduce antitumor efficacy.

Antimicrobial Activity

Benzamide derivatives have also been evaluated for their antimicrobial properties. Studies employing broth microdilution methods revealed that these compounds are effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Benzamide Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 12 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

| Benzamide E | Candida albicans | 8 µg/mL |

These results suggest that benzamide derivatives could serve as potential leads for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

The biological activities of benzamides are closely related to their structural features. The presence of specific substituents on the benzene ring influences the potency and selectivity of these compounds. For example:

- Furan Linkage : Enhances lipophilicity and cellular uptake.

- N-Methyl Substituents : Affect binding affinity to target sites.

Figure 1: Proposed Binding Mechanism

The proposed mechanism involves binding to DNA or specific enzymes involved in cell proliferation, leading to inhibition of tumor growth or microbial activity.

Case Studies

- Antitumor Efficacy : A study on a series of furan-linked benzamides demonstrated their ability to induce apoptosis in cancer cells through activation of specific pathways involving caspases.

- Insecticidal Properties : Research has shown that certain benzamides exhibit larvicidal activity against mosquito larvae at concentrations as low as 1 mg/L, indicating their potential use in pest control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.